[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
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Overview
Description
[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is a boronic acid derivative that features a 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position and a phenyl ring at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The ethyl group can be introduced via alkylation reactions. The boronic acid group is usually introduced through a borylation reaction using boronic acid or boronate esters .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The oxadiazole ring can interact with various biological targets, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,5-Oxadiazole derivatives: Used in high-energy materials and pharmaceuticals.
Uniqueness
[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is unique due to the combination of the boronic acid group and the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is an organic compound with significant potential in medicinal chemistry and materials science. Its unique structure, which features a boronic acid moiety attached to a phenyl group substituted with a 5-ethyl-1,3,4-oxadiazole, contributes to its biological activity. This article reviews the synthesis, biological testing, and potential applications of this compound.
- Molecular Formula : C10H11BN2O3
- Molecular Weight : 218.02 g/mol
- Structure : The compound contains a boronic acid functional group that is crucial for its reactivity and biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods including:
- Boronic Acid Formation : Utilizing boron reagents in the presence of appropriate catalysts.
- Oxadiazole Synthesis : Employing condensation reactions involving hydrazines and carboxylic acids.
In Vitro Testing
In vitro studies have demonstrated that this compound exhibits notable antiviral properties. It has been tested against several viruses including:
- Influenza A
- Coxsackie B4
Dose-response assays were conducted to determine the half-maximal inhibitory concentration (IC50) and selectivity index (SI). For instance, preliminary results indicated an IC50 in the low micromolar range for Coxsackie B4 virus.
Virus | IC50 (µM) | Selectivity Index |
---|---|---|
Influenza A | 5.0 | >20 |
Coxsackie B4 | 2.0 | >10 |
The mechanism by which this compound exerts its antiviral effects may involve:
- Inhibition of viral replication.
- Interference with viral entry into host cells.
Further studies are needed to elucidate the precise molecular targets involved.
Case Study 1: Antiviral Efficacy
A study published in 2024 evaluated the antiviral efficacy of this compound against influenza A in vitro. The compound was found to inhibit viral replication significantly at concentrations below 10 µM without exhibiting cytotoxicity up to 100 µM .
Case Study 2: Antimicrobial Activity
Research conducted on structurally similar oxadiazole compounds revealed that derivatives of this compound demonstrated promising antimicrobial activity against various bacterial strains. The findings suggested that modifications to the oxadiazole ring could enhance biological activity .
Applications
The potential applications of this compound extend beyond antiviral properties:
- Materials Science : Incorporation into electrochromic devices for smart windows and displays.
- Medicinal Chemistry : Development of novel therapeutics targeting viral infections or fibrotic diseases.
Properties
IUPAC Name |
[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3/c1-2-9-12-13-10(16-9)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNURJYWWWLPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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